

(-)-Dihydrojasmonic Acid: A Technical Guide on its Physiological Effects and Therapeutic Potential

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Compound of Interest

Compound Name: (-)-Dihydrojasmonic acid

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Abstract

(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is emerging as a molecule of significant interest in the fields of agriculture, cosmetics, and pharmacology. While its role as a plant growth regulator is established, recent studies have begun to elucidate its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physiological effects of **(-)-Dihydrojasmonic acid**, with a focus on its pro-apoptotic activity in cancer cells. We present available quantitative data, detailed experimental protocols for its study, and visualizations of the implicated signaling pathways to facilitate further research and development in this promising area.

Introduction

Jasmonates are a class of lipid-based signaling molecules that play crucial roles in plant development and defense. **(-)-Dihydrojasmonic acid** is a derivative of jasmonic acid and has been identified as a plant growth regulator.[1] Beyond its agricultural applications, there is growing interest in its potential pharmacological effects, including anti-inflammatory and analgesic properties.[2] A significant area of investigation is its potential as an anti-cancer

agent, with studies on related jasmonate compounds demonstrating selective cytotoxicity towards cancer cells.[3] This guide will delve into the known physiological effects of **(-)-Dihydrojasmonic acid**, with a particular emphasis on the molecular mechanisms underlying its pro-apoptotic effects on cancer cells.

Physiological Effects of Jasmonates

While specific quantitative data for **(-)-Dihydrojasmonic acid** is still emerging, studies on closely related jasmonate derivatives provide valuable insights into its potential biological activities.

Cytotoxicity in Cancer Cells

Research on jasmonic acid derivatives has demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, certain stereoisomeric derivatives of jasmonic acid have shown significant cell-growth inhibition activity against human oral squamous carcinoma cells (KB), with IC50 values reported to be less than 25 μM . [4] Methyl jasmonate (MJ), another related compound, has also been shown to be cytotoxic to a range of cancer cell lines.

Table 1: Cytotoxicity of Jasmonate Derivatives on Various Cancer Cell Lines

Compound	Cell Line	IC50 Value	Reference
Jasmonic Acid Derivatives	Oral Squamous Carcinoma (KB)	< 25 μ M	[4]
Methyl Jasmonate	Murine Multiple Myeloma (MM)	\leq 1.5 mM	[5]
Methyl Jasmonate	Human Breast Cancer (MDA-MB-435)	1.9 mM	[6]
Methyl Jasmonate	Human Breast Cancer (MCF-7)	2.0 mM	[6]
Methyl Jasmonate	Human Neuroblastoma (SK-N-SH)	1.39 mM	[6]
Methyl Jasmonate	Human Neuroblastoma (BE(2)-C)	1.35 mM	[6]

Note: The data presented is for jasmonic acid derivatives and methyl jasmonate, as specific IC50 values for **(-)-Dihydrojasmonic acid** were not available in the reviewed literature.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anti-cancer activity of jasmonates, including likely **(-)-Dihydrojasmonic acid**, is the induction of apoptosis, or programmed cell death. This process is intricately linked to the generation of reactive oxygen species (ROS) and the subsequent activation of specific signaling cascades.

Role of Reactive Oxygen Species (ROS)

A growing body of evidence suggests that the pro-apoptotic effects of jasmonates are mediated by an increase in intracellular ROS levels.[3][7] This increase in ROS can trigger oxidative stress, leading to cellular damage and the initiation of apoptotic pathways.

Involvement of the MAPK Signaling Pathway

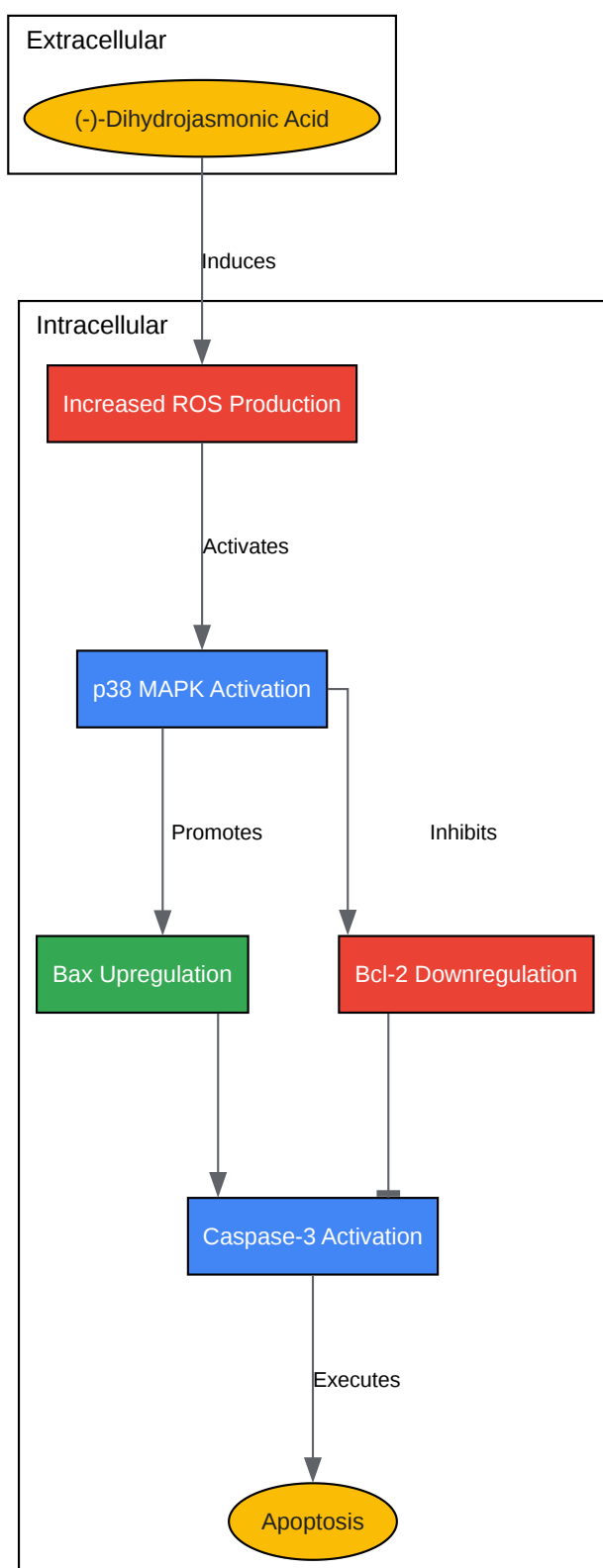
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[8] Studies on jasmonates have indicated that they can activate the p38 and ERK pathways in certain cancer cells, suggesting a role for these pathways in mediating the apoptotic response.[6] The activation of p38 MAPK, in particular, has been linked to ROS-induced apoptosis in various contexts.[9][10]

Modulation of Apoptotic Proteins

The apoptotic cascade involves a delicate balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. Jasmonates have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[6][11] This ultimately leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell.[11][12]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for **(-)-Dihydrojasmonic acid**-induced apoptosis based on studies of related jasmonates.



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Caption: Proposed signaling pathway for **(-)-Dihydrojasmonic acid**-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of jasmonate-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound and to establish its half-maximal inhibitory concentration (IC₅₀).

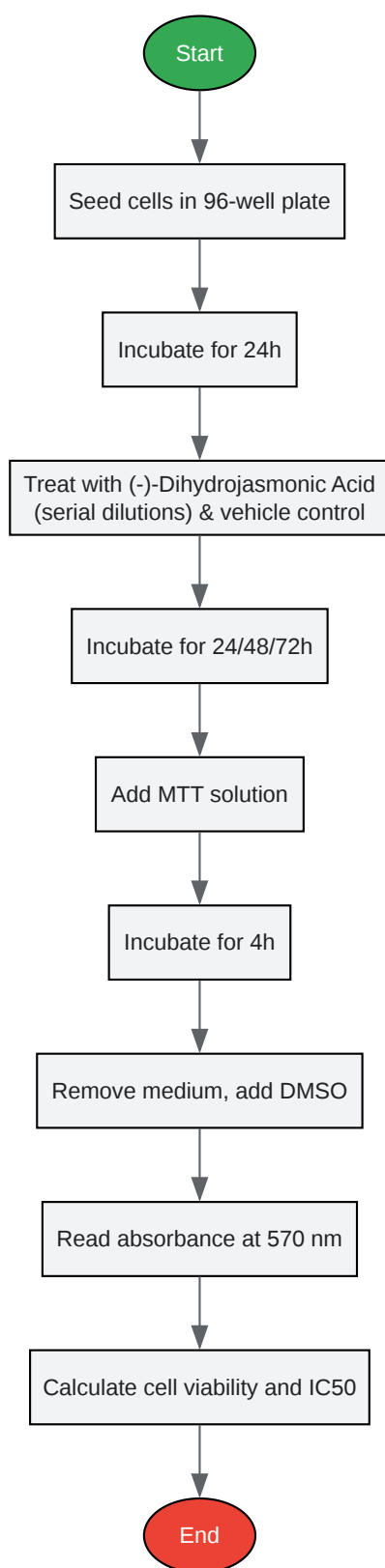
Materials:

- Target cancer cell line
- Complete culture medium
- 96-well microtiter plates
- **(-)-Dihydrojasmonic acid** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium and incubate for 24 hours.
- **Treatment:** Prepare serial dilutions of **(-)-Dihydrojasmonic acid** in the culture medium. Remove the existing medium from the wells and add 100 μ L of the diluted compound. Include a vehicle control (DMSO at the same final concentration).
- **Incubation:** Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.



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Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Target cancer cell line
- **(-)-Dihydrojasmonic acid**
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells and treat with the desired concentration of **(-)-Dihydrojasmonic acid** for the optimal incubation time determined from viability assays. Include a vehicle-treated control.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.

- Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

- Target cancer cell line
- **(-)-Dihydrojasmonic acid**
- DCFH-DA stock solution (in DMSO)
- Culture medium with reduced serum
- HEPES buffered salt solution (HBSS) or PBS
- Fluorescence microplate reader or flow cytometer

Procedure:

- Cell Loading: Wash cells with HBSS or PBS. Load the cells with 1 μ M DCFH-DA in culture medium with reduced serum for 30 minutes in the dark at 37°C.[4]
- Washing: Remove the DCFH-DA containing medium and wash the cells twice with HBSS or PBS.
- Treatment: Add fresh medium containing the desired concentration of **(-)-Dihydrojasmonic acid**.
- Measurement: Immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

- Treated and untreated cell pellets
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Protein Extraction: Lyse cell pellets in RIPA buffer. Quantify protein concentration using a BCA assay.
- Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities and normalize to a loading control like β -actin.[\[11\]](#)

Future Directions

The study of **(-)-Dihydrojasmonic acid** and its physiological effects is a burgeoning field with significant therapeutic potential. Future research should focus on:

- Quantitative Efficacy Studies: Determining the IC₅₀ values of **(-)-Dihydrojasmonic acid** across a broad range of cancer cell lines to identify the most sensitive targets.
- In Vivo Studies: Evaluating the anti-tumor efficacy and safety of **(-)-Dihydrojasmonic acid** in animal models of cancer.
- Detailed Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by **(-)-Dihydrojasmonic acid**, including the precise role of different MAPK family members.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **(-)-Dihydrojasmonic acid** to optimize its potency and selectivity.

Conclusion

(-)-Dihydrojasmonic acid represents a promising natural compound with potential applications in cancer therapy. Its ability to induce apoptosis, likely through the generation of ROS and modulation of the MAPK and Bcl-2 family signaling pathways, warrants further investigation. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing molecule.

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